1,1'-Biisoquinoline
Overview
Description
1,1’-Biisoquinolines are a class of bidentate nitrogen donor ligands in the heterocyclic diimine family . They exhibit the phenomenon of atropisomerism, which is hindered rotation about the C1-C1’ bond .
Synthesis Analysis
1,1’-Biisoquinoline (BINIQ) was obtained in a racemic form by the diastereoselective Ullmann coupling of 1-(2-iodonaphthalen-1-yl)isoquinoline, which was prepared by the regioselective C-H iodination of 1-(1-naphthyl)isoquinoline .Molecular Structure Analysis
The 1,1’-biisoquinolines are of special interest as steric interactions between nitrogen lone pairs, substituents on the nitrogen, and between H8 and H8’ favor a non-planar geometry in both the free ligands and their chelated metal complexes .Chemical Reactions Analysis
The ligands are of interest as they exhibit the phenomenon of atropisomerism (hindered rotation about the C1-C1’ bond). A notation for depicting the stereochemistry in coordination compounds containing multiple stereogenic centers is developed .Scientific Research Applications
2. Antitumor Activity 1,1'-Biisoquinolines have been utilized in the synthesis of cis-dichloridoplatinum(II) complexes, which exhibit antitumor activity. Kuo et al. (2010) described a synthesis approach for 1,1'-Biisoquinolines and tested the antitumor efficacy of their platinum complexes (Kuo, Wu, & Lin, 2010).
3. Catalysis in Hydrogenation 1,1'-Biisoquinoline has been incorporated into ruthenium complexes, as studied by Frediani et al. (2003). These complexes are catalytically active in the homogeneous hydrogenation of alkenes, alkynes, and acetone, demonstrating the potential of 1,1'-Biisoquinoline in catalysis (Frediani, Giannelli, Salvini, & Ianelli, 2003).
4. Photoluminescence and Electrochemical Behavior A study by Xiao Guang (2014) revealed that an inorganic-organic hybrid based on biisoquinoline and hexachloridostannate exhibited strong fluorescence and distinct electrochemical behavior. This highlights the potential of 1,1'-Biisoquinoline in developing materials with unique optical and electrochemical properties (Xiao Guang, 2014).
5. Application in Organic Synthesis 1,1'-Biisoquinolines are also instrumental in organic synthesis, as seen in the work of Hirsch-Weil et al. (2010) and Seo et al. (2008). They developed isoquinoline-based chiral diaminocarbene ligands and biisoquinoline-based ligands, respectively, for use in enantioselective catalytic processes (Hirsch-Weil, Abboud, & Hong, 2010); (Seo, Hirsch-Weil, Abboud, & Hong, 2008).
properties
IUPAC Name |
1-isoquinolin-1-ylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVRNAUFPUDQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318905 | |
Record name | 1,1'-Biisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biisoquinoline | |
CAS RN |
17999-93-8 | |
Record name | NSC338038 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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